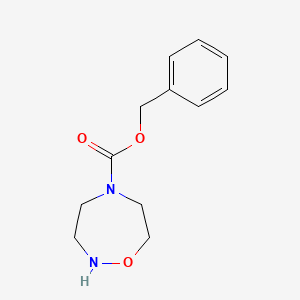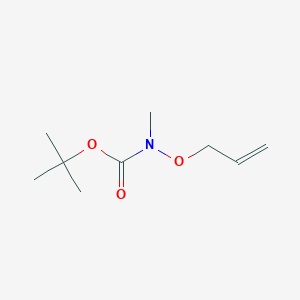
Benzyl 1,2,5-oxadiazepane-5-carboxylate
Descripción general
Descripción
Benzyl 1,2,5-oxadiazepane-5-carboxylate is a chemical compound with the molecular formula C12H16N2O3. It has a molecular weight of 236.27 g/mol. The compound also exists as a hydrochloride salt with a molecular weight of 272.73 .
Molecular Structure Analysis
The InChI code for Benzyl 1,2,5-oxadiazepane-5-carboxylate hydrochloride is1S/C12H16N2O3.ClH/c15-12(14-7-6-13-17-9-8-14)16-10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H . This code provides a detailed description of the molecule’s structure.
Aplicaciones Científicas De Investigación
Molecular Interaction and Toxicity Studies
Benzyl 1,2,5-oxadiazepane-5-carboxylate and its derivatives have been investigated for various molecular interactions and toxicity profiles. For instance, a study on 5-Benzyl-1,3,4-Oxadiazole-2-Thiol (a related compound) revealed its potential as an antioxidant with significant hepato-protective activity. This study utilized both in silico and in vivo models to assess the compound's molecular interactions with toxicity/oxidative enzymes and its antioxidant effect on catalase, SOD, TBARS enzymes, and histopathological assessment in liver and blood samples from treated rats (Qamar et al., 2022).
Effects on Blood Glucose Concentration
The effects of certain derivatives on blood glucose levels have been explored. Research on a series of new 2-(phenylalkyl)oxirane-2-carboxylic acids, structurally similar to Benzyl 1,2,5-oxadiazepane-5-carboxylate, indicated remarkable blood glucose lowering activities in fasted rats. The study highlighted the importance of specific substituents on the phenyl ring and the chain length for achieving the most effective blood glucose regulation (Eistetter & Wolf, 1982).
Neuroimaging and Radiosynthesis Applications
Compounds related to Benzyl 1,2,5-oxadiazepane-5-carboxylate have also been used in neuroimaging and radiosynthesis. For example, ethyl 8-fluoro-5,6-dihydro-5-[11C]methyl-6-oxo-4H-imidazo[1,5-a][1,4] benzodiazepine-3-carboxylate was developed for positron emission tomography (PET) to study central benzodiazepine receptors in vivo (Maziére et al., 1984). Additionally, carbon-11 isotopologues of dihydropyridine Ca2+-channel antagonists, like isradipine, were synthesized for in vivo PET probes to study calcium channels, showcasing rapid brain uptake and the potential for further research in managing pulmonary hypertension in neonates (Rotstein et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
benzyl 1,2,5-oxadiazepane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12(14-7-6-13-17-9-8-14)16-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESKYYYFBJBLAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCON1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1,2,5-oxadiazepane-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[2.5]octan-5-amine](/img/structure/B1397876.png)


![(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B1397881.png)


![Ethyl 2-Cbz-3a-,6a-Dihydrogen-4,4-difluoro-hexahydro-cyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397885.png)






